molecular formula C16H11IN2O2S B2981153 3-iodo-1-tosyl-1H-indole-5-carbonitrile CAS No. 676273-39-5

3-iodo-1-tosyl-1H-indole-5-carbonitrile

Cat. No.: B2981153
CAS No.: 676273-39-5
M. Wt: 422.24
InChI Key: IUOBIBLYALVHRN-UHFFFAOYSA-N
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Description

3-Iodo-1-tosyl-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C16H11IN2O2S. It is an indole derivative, which means it contains the indole nucleus, a structure found in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-tosyl-1H-indole-5-carbonitrile typically involves the iodination of an indole derivative followed by tosylation and cyanation. One common method starts with the iodination of 1H-indole-5-carbonitrile using iodine and a suitable oxidizing agent. The resulting 3-iodo-1H-indole-5-carbonitrile is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-tosyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .

Scientific Research Applications

3-Iodo-1-tosyl-1H-indole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-1-tosyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-indole-5-carbonitrile: Lacks the tosyl group, which can affect its reactivity and biological activity.

    1-Tosyl-1H-indole-5-carbonitrile:

Uniqueness

3-Iodo-1-tosyl-1H-indole-5-carbonitrile is unique due to the presence of both the iodine and tosyl groups. These functional groups can significantly impact the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research in various fields .

Properties

IUPAC Name

3-iodo-1-(4-methylphenyl)sulfonylindole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11IN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-8-12(9-18)4-7-16(14)19/h2-8,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOBIBLYALVHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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